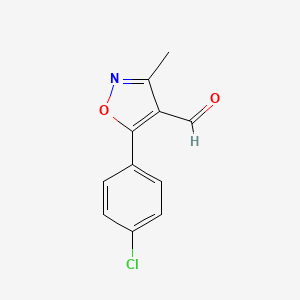

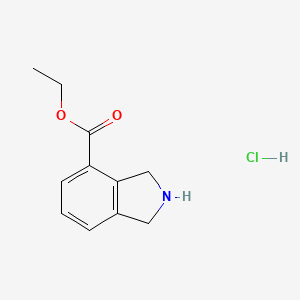

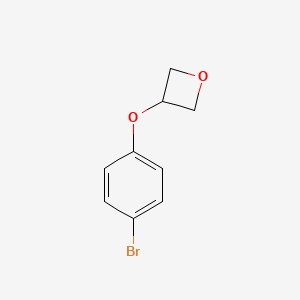

![molecular formula C16H22N2O2 B1398739 1-Cbz-1,8-diazaspiro[4.5]decane CAS No. 1158750-29-8](/img/structure/B1398739.png)

1-Cbz-1,8-diazaspiro[4.5]decane

Vue d'ensemble

Description

1-Cbz-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C16H22N2O2 . It is often used in research and development .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro [4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Applications De Recherche Scientifique

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, including compounds similar to 1-Cbz-1,8-diazaspiro[4.5]decane, shows significant implications in supramolecular chemistry. The study by Graus et al. (2010) explored the molecular and crystal structures of various derivatives, highlighting the role of substituents in supramolecular arrangements and their impact on the formation of dimers and ribbons in crystal structures (Graus et al., 2010).

Crystallographic Analysis

Rohlíček et al. (2010) analyzed the crystal structure of a related compound, noting its two connected rings and the implications for molecular interactions. This study provides insight into the molecular geometry and intermolecular hydrogen bonding that could be relevant for this compound (Rohlíček et al., 2010).

NMR Analysis for Stereochemistry

Guerrero-Alvarez et al. (2004) conducted an in-depth NMR analysis on various diazaspiro[4.5]decanes. Their research into the relative stereochemistry and characterization of isomers provides a foundation for understanding the structural nuances of compounds like this compound (Guerrero-Alvarez et al., 2004).

Novel Synthesis Pathways

The work of Jenkins et al. (2009) on novel spiro scaffolds, inspired by bioactive natural products, offers insights into the synthesis of this compound. They detail robust synthesis methods and potential applications for drug discovery (Jenkins et al., 2009).

Spirohydantoin Derivatives and Fluorination Effects

Research by Simić et al. (2021) on spirohydantoin derivatives, closely related to this compound, explores the effects of fluorination on molecular interactions. Their findings on hydrogen-bonded synthon formation and the impact of fluorination provide valuable insights into molecular engineering and design (Simić et al., 2021).

Spiro[4.5]decane Derivatives in Pharmacology

Research by Kossakowski et al. (1998) on diazaspiro[4.5]decane derivatives with potential anxiolytic activity underscores the pharmacological relevance of this class of compounds. Their synthesis and receptor binding studies highlight the potential for developing new anxiolytics based on the structural framework of this compound (Kossakowski et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 1-Cbz-1,8-diazaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .

Mode of Action

This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the process of programmed cell death . The compound’s benzyl groups are suggested to form T-shaped π–π interactions with His136, a residue in RIPK1 .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .

Result of Action

The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This effect has been observed in a necroptosis model in U937 cells . The compound’s action can potentially be beneficial in the treatment of various diseases where necroptosis plays a critical role .

Propriétés

IUPAC Name |

benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSIDMYREVHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

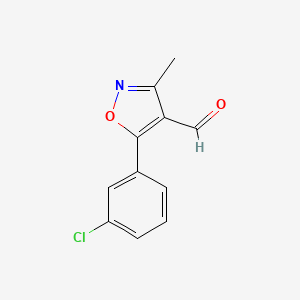

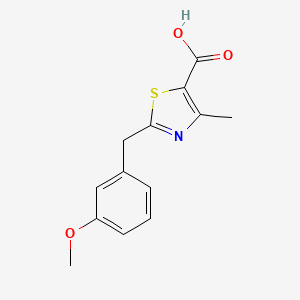

![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)

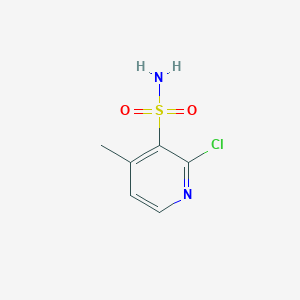

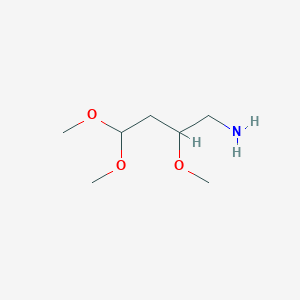

![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)

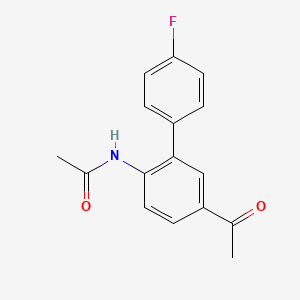

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)

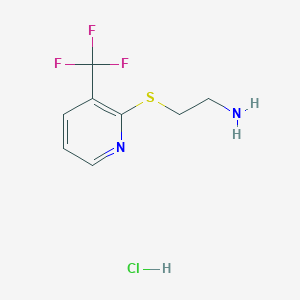

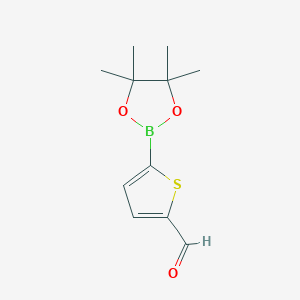

![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)